molecular formula C18H28N2O2 B14728996 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide CAS No. 6320-77-0

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B14728996
CAS No.: 6320-77-0
M. Wt: 304.4 g/mol
InChI Key: IHQZIPZONFWZJT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C18H30N2O It is known for its unique structure, which includes a tert-butyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6320-77-0

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-tert-butyl-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)16-7-5-15(6-8-16)17(21)19-9-4-10-20-11-13-22-14-12-20/h5-8H,4,9-14H2,1-3H3,(H,19,21)

InChI Key

IHQZIPZONFWZJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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